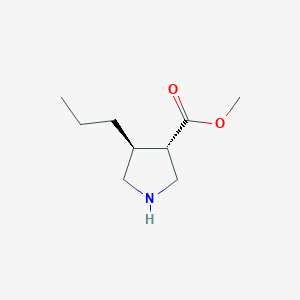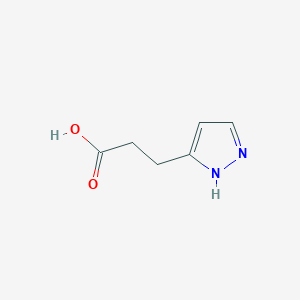
1H-Pyrazole-3-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-propanoic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-propanoic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds and the construction of the pyrazole ring in a single step . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally friendly catalysts, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3-propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form pyrazole-3-carboxylic acid derivatives or reduced to yield pyrazoline derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. Substitution reactions often involve the use of electrophilic reagents, such as alkyl halides, under basic conditions .
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acids. These products are valuable intermediates in the synthesis of various biologically active compounds .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-propanoic acid has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules . In biology, it is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets . In medicine, pyrazole derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents . Additionally, in the industrial sector, this compound is used in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction . For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved in these interactions often include the modulation of signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1H-Pyrazole-3-propanoic acid include other pyrazole derivatives, such as pyrazole-3-carboxylic acid, pyrazoline, and pyrazole-4-carboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its unique structural features and reactivity. The presence of the propanoic acid moiety allows for additional functionalization and the formation of diverse derivatives . This versatility makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
SPSDYSZCWKVDLE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



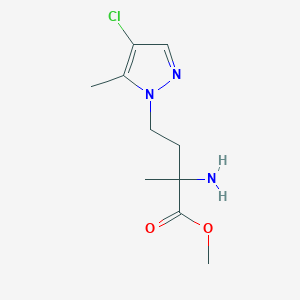
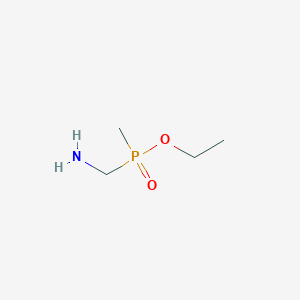
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
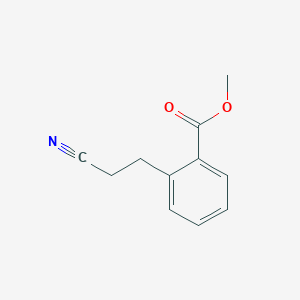
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
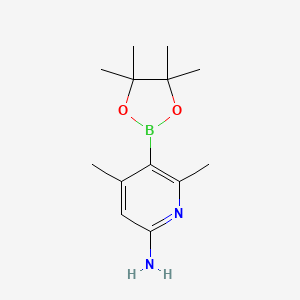
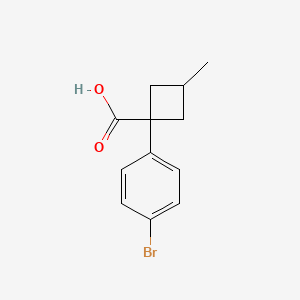
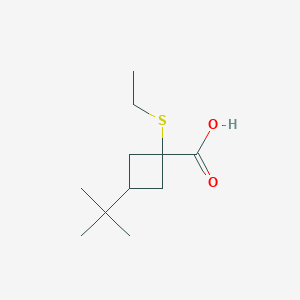
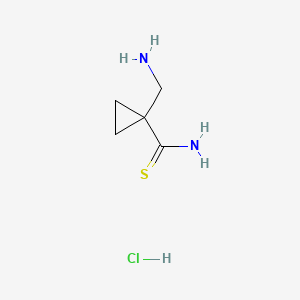
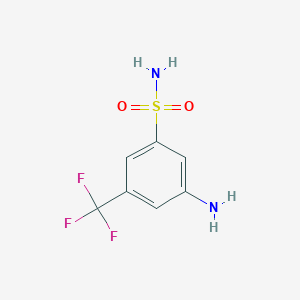

![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
